methyl N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-L-valinate
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Overview
Description
Methyl 3-methyl-2-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]butanoate is a complex organic compound that belongs to the class of benzotriazine derivatives. This compound is characterized by its unique structure, which includes a benzotriazine ring fused with a butanoate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-2-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]butanoate typically involves a multi-step process The initial step often includes the preparation of the benzotriazine core, which can be synthesized through the cyclization of appropriate precursors under controlled conditionsCommon reagents used in these reactions include acetic anhydride, methanol, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize impurities and maximize the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-methyl-2-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]butanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 3-methyl-2-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]butanoate exerts its effects involves interactions with specific molecular targets. The benzotriazine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,4-dimethyl-3-oxopentanoate
- Methyl 2-methyl-3-oxo-4-phenylbutanoate
- N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]proline
Uniqueness
Methyl 3-methyl-2-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]butanoate is unique due to its specific structural features, particularly the benzotriazine ring fused with a butanoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H22N4O4 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
methyl (2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoate |
InChI |
InChI=1S/C17H22N4O4/c1-11(2)15(17(24)25-3)18-14(22)9-6-10-21-16(23)12-7-4-5-8-13(12)19-20-21/h4-5,7-8,11,15H,6,9-10H2,1-3H3,(H,18,22)/t15-/m0/s1 |
InChI Key |
DAQPDNPEUMKQGS-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1 |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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